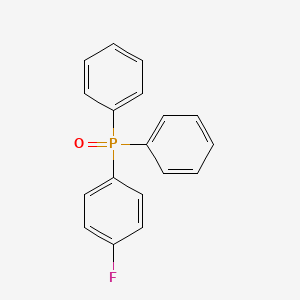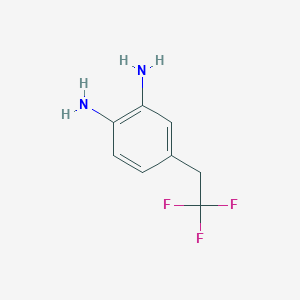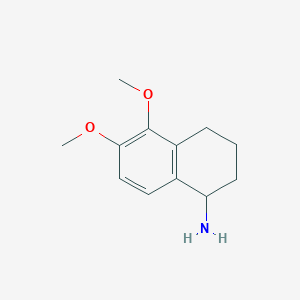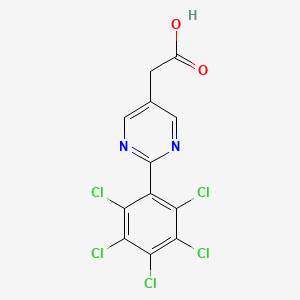
2-(2-(Perchlorophenyl)pyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid typically involves the condensation of a perchlorophenyl derivative with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can modulate receptor activity by binding to receptor sites and altering the signaling pathways.
類似化合物との比較
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Pyrido[2,3-d]pyrimidine derivatives, pyrimidino[4,5-d][1,3]oxazine derivatives.
Uniqueness: The presence of the perchlorophenyl group in 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
特性
分子式 |
C12H5Cl5N2O2 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H5Cl5N2O2/c13-7-6(8(14)10(16)11(17)9(7)15)12-18-2-4(3-19-12)1-5(20)21/h2-3H,1H2,(H,20,21) |
InChIキー |
VUYZLMJJBCKMQA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


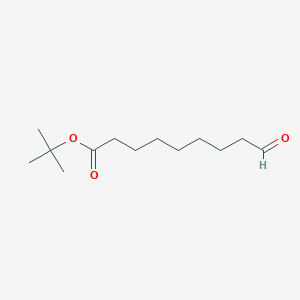

![2-Ethylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13112620.png)
![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

